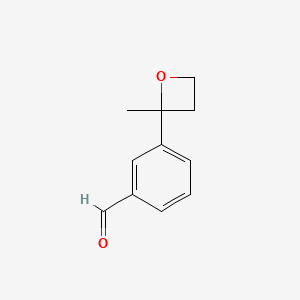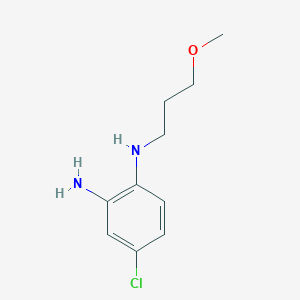
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15ClN2O It is a derivative of benzene, specifically a substituted phenylenediamine, where the benzene ring is substituted with a chlorine atom and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 4-chloronitrobenzene, is nitrated to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting 4-chloro-1,2-phenylenediamine is then alkylated with 3-methoxypropyl chloride under basic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different amines.
Substitution: It undergoes nucleophilic aromatic substitution reactions due to the presence of the chlorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can react under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines depending on the reducing conditions.
Substitution: Substituted benzene derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with biological macromolecules, leading to changes in their structure and function. The pathways involved include nucleophilic aromatic substitution and other electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,2-diaminobenzene: Similar structure but lacks the methoxypropyl group.
4-Chloro-N1-(propan-2-yl)benzene-1,2-diamine: Similar structure with an isopropyl group instead of a methoxypropyl group.
Uniqueness
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine is unique due to the presence of the methoxypropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and ability to penetrate biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
1152589-09-7 |
|---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-chloro-1-N-(3-methoxypropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2O/c1-14-6-2-5-13-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3 |
InChI Key |
RQHYCYWOAOADQZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


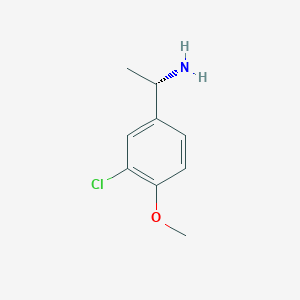
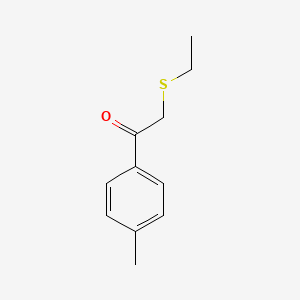

![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)

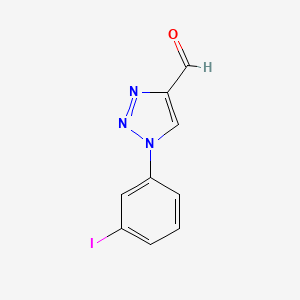
![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)
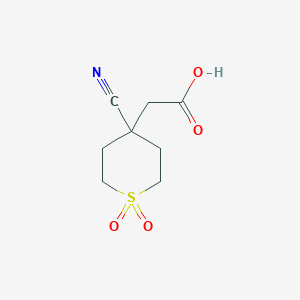
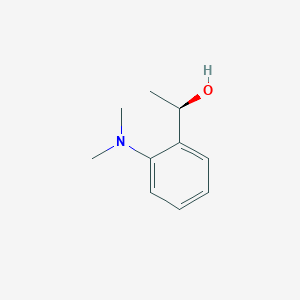
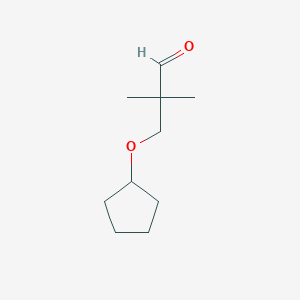

![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)

